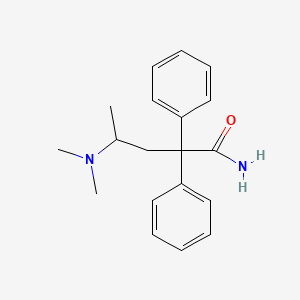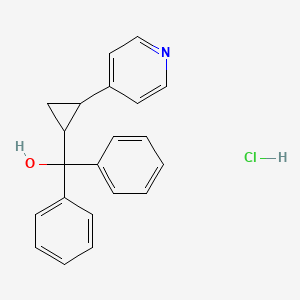
Cyprolidol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyprolidolhydrochlorid ist ein Pyridylcyclopropan-Derivat, das von Neisler Laboratories entwickelt wurde. Es hat sich in Tiermodellen als Antidepressivum gezeigt und ähnliche Wirkungen wie Imipramin hervorgerufen. Beim Menschen wurde es jedoch als weniger wirksam als Imipramin befunden .
Vorbereitungsmethoden
Die Synthese von Cyprolidolhydrochlorid beinhaltet die Reaktion von Pyridylcyclopropan-Derivaten unter bestimmten Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind Eigentum von Neisler Laboratories und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Cyprolidolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, erhöhte Temperaturen und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Modellverbindung in Studien zu Pyridylcyclopropan-Derivaten verwendet.
Biologie: Die Forschung hat sich auf seine Auswirkungen auf Neurotransmittersysteme und sein Potenzial als Antidepressivum konzentriert.
Medizin: Obwohl es beim Menschen weniger wirksam als Imipramin ist, wurde es auf seine potenzielle Verwendung bei der Behandlung von Depressionen untersucht.
Industrie: Seine chemischen Eigenschaften machen es nützlich für die Synthese anderer Pyridylcyclopropan-Derivate.
Wirkmechanismus
Cyprolidolhydrochlorid entfaltet seine Wirkung durch Interaktion mit Neurotransmittersystemen im Gehirn. Es blockiert den Tyramin-induzierten Blutdruckanstieg bei narkotisierten Hunden, verstärkt ihn aber bei wachen Hunden. Die genauen molekularen Zielstrukturen und Signalwege, die an seinem Wirkmechanismus beteiligt sind, sind nicht vollständig geklärt, aber es wird vermutet, dass es mit Serotonin- und Noradrenalin-Rezeptoren interagiert .
Wirkmechanismus
Cyprolidol hydrochloride exerts its effects by interacting with neurotransmitter systems in the brain. It blocks the tyramine-induced rise in blood pressure in anesthetized dogs but potentiates it in conscious dogs. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with serotonin and norepinephrine receptors .
Vergleich Mit ähnlichen Verbindungen
Cyprolidolhydrochlorid ähnelt anderen Pyridylcyclopropan-Derivaten wie Imipramin. Es zeichnet sich durch sein spezifisches pharmakologisches Profil und seine unterschiedlichen Wirkungen bei narkotisierten im Vergleich zu wachen Tieren aus. Andere ähnliche Verbindungen umfassen:
Imipramin: Ein trizyklisches Antidepressivum mit nachgewiesener Wirksamkeit beim Menschen.
Cyproheptadin: Ein Antihistaminikum mit Antiserotonin-Wirkung, das zur Behandlung von allergischen Reaktionen und als Appetitanreger verwendet wird.
Die Einzigartigkeit von Cyprolidolhydrochlorid liegt in seiner spezifischen Interaktion mit Neurotransmittersystemen und seinem Potenzial als Modellverbindung für die Untersuchung von Pyridylcyclopropan-Derivaten .
Eigenschaften
CAS-Nummer |
2364-72-9 |
|---|---|
Molekularformel |
C21H20ClNO |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
diphenyl-(2-pyridin-4-ylcyclopropyl)methanol;hydrochloride |
InChI |
InChI=1S/C21H19NO.ClH/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16;/h1-14,19-20,23H,15H2;1H |
InChI-Schlüssel |
ZKNXZJZQQIQXOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


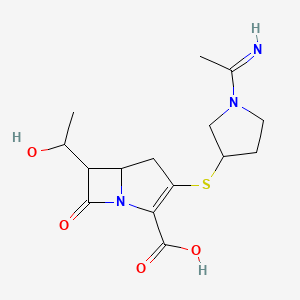
![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine](/img/structure/B10784256.png)
![methyl (1R,10S,12R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784268.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784274.png)
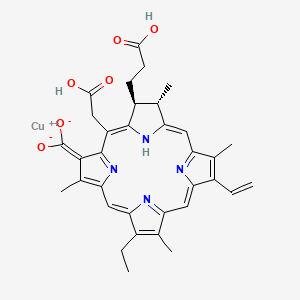
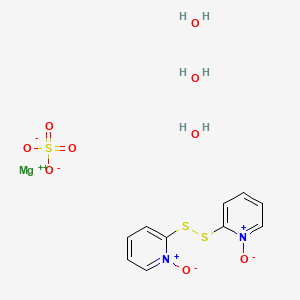


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
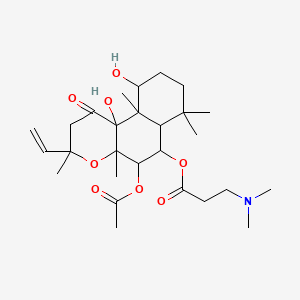
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)


